B1575132 Melanoma antigen preferentially expressed in tumors (300-309)

Melanoma antigen preferentially expressed in tumors (300-309)

Cat. No. B1575132
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen preferentially expressed in tumors

Scientific Research Applications

Role in Cancer Diagnosis and Prognosis

  • Diagnostic and Prognostic Marker : The tumor antigen PRAME (preferentially expressed antigen of melanoma) is often overexpressed in various cancers, serving as a diagnostic and prognostic marker. Its overexpression is associated with clinical outcomes in cancers like melanoma, breast cancer, and head and neck squamous cell carcinoma (HNSCC) (Epping & Bernards, 2006), (Szczepański et al., 2013).

  • Melanoma and Breast Cancer : PRAME expression has been linked to increased rates of distant metastases and decreased overall survival in breast cancer, suggesting its role as an independent marker for these clinical outcomes (Epping et al., 2008).

Immunotherapy and T-cell Therapy

  • Target for T-cell Therapy : PRAME's role in oncogenic transformation makes it a potential target for anticancer T-cell therapies. Studies indicate that PRAME-specific T-cell clones can recognize and lyse HLA-A*0201+ and PRAME+ melanoma cell lines, supporting its use in T-cell therapy of PRAME-overexpressing cancers (Griffioen et al., 2006).

  • Vaccine Development : A study involving a vaccine targeting PRAME and Prostate-specific Membrane Antigen (PSMA) showed that the treatment was well tolerated and induced an immune response in a significant number of patients with metastatic solid tumors (Weber et al., 2011).

Expression in Various Tumor Types

  • Expression in Non-Melanocytic Tumors : Research shows variable PRAME expression in non-melanocytic tumors, indicating its potential as a biomarker in a broader range of cancers beyond melanoma (Cesinaro et al., 2021).

  • Association with Tumor Progression : PRAME expression in head and neck cancer correlates with markers of poor prognosis and may help in selecting candidates for retinoid chemoprevention in pre-malignant lesions (Szczepański et al., 2013).

  • Role in Tumorigenesis and Immunotherapy : PRAME plays a pivotal role in multiple cellular processes like cell proliferation, apoptosis, differentiation, and metastasis in various cancer types. Its modulation might be useful for cancer treatment, highlighting its significance in both tumorigenesis and immunotherapy strategies (Xu et al., 2020).

properties

sequence

ALYVDSLFFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen preferentially expressed in tumors (300-309)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.